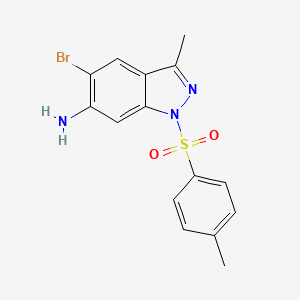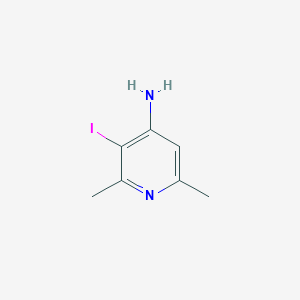
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a cyclopropylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Cyclopropylmethylamino Group: This step involves the substitution of a suitable leaving group on the thiophene ring with cyclopropylmethylamine under appropriate conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Applications De Recherche Scientifique
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the thiophene ring.
Thiophene-2-boronic Acid: Similar structure but without the cyclopropylmethylamino group.
Cyclopropylboronic Acid: Contains the cyclopropyl group but lacks the thiophene ring.
Propriétés
Formule moléculaire |
C9H14BNO2S |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
[5-[(cyclopropylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)9-4-3-8(14-9)6-11-5-7-1-2-7/h3-4,7,11-13H,1-2,5-6H2 |
Clé InChI |
PEBBNLSSLMXAII-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNCC2CC2)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














